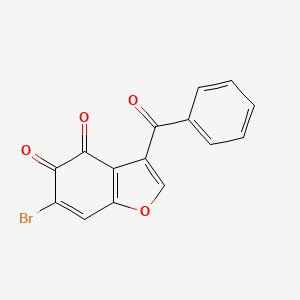

3-benzoyl-6-bromo-1-benzofuran-4,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-6-bromo-1-benzofuran-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7BrO4/c16-10-6-11-12(15(19)14(10)18)9(7-20-11)13(17)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABKEHWUESXUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Benzoyl 6 Bromo 1 Benzofuran 4,5 Dione

Retrosynthetic Analysis of the 3-Benzoyl-6-bromo-1-benzofuran-4,5-dione Framework

A logical retrosynthetic analysis of this compound suggests several potential disconnection pathways. The primary disconnections involve the late-stage introduction of the bromine and benzoyl groups, and the formation of the benzofuran-4,5-dione core.

Route A prioritizes the formation of a 3-benzoyl-1-benzofuran-4,5-dione intermediate, followed by regioselective bromination at the C-6 position. This approach relies on the development of a robust method to install the benzofuran-4,5-dione core already bearing the C-3 benzoyl group.

Route B envisions the synthesis of a 6-bromo-1-benzofuran-4,5-dione scaffold, with subsequent acylation at the C-3 position. The challenge in this route lies in achieving regioselective benzoylation at C-3 without affecting other reactive sites.

Route C involves the construction of a 3-benzoyl-6-bromobenzofuran precursor, which is then oxidized to the final 4,5-dione. This strategy is contingent on the stability of the substituted benzofuran (B130515) to the required oxidation conditions.

A plausible forward synthesis, based on Route A, would commence with the construction of a substituted benzofuran, followed by oxidation to the dione (B5365651) and subsequent bromination.

Established and Emerging Approaches for Benzofuran-4,5-dione Core Synthesis

The synthesis of the benzofuran-4,5-dione core is a critical step. Various methods have been developed for the synthesis of benzofurans, which can then be oxidized to the desired dione.

Cyclization Reactions: Intramolecular, Radical-Induced, and Benzannulation Pathways

Intramolecular cyclization is a common strategy for forming the furan (B31954) ring of the benzofuran system. This can involve the acid-catalyzed cyclization of precursors containing a carbonyl group, or transition metal-catalyzed ring closure. researchgate.net For instance, palladium-catalyzed intramolecular C-H functionalization of phenols with bromoalkynes can generate 2-substituted benzofurans. organic-chemistry.org Radical-induced cyclizations also offer a powerful tool for constructing complex benzofuran derivatives. nih.gov

Benzannulation reactions provide another avenue to the benzofuran core. These reactions construct the benzene (B151609) ring onto a pre-existing furan or a precursor that forms the furan ring during the process.

Cycloaddition and Condensation Reactions

[4+2] cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the carbocyclic ring of the benzofuran system. For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can lead to highly substituted benzofuranones. rsc.org This method offers excellent regioselectivity and the ability to introduce a variety of substituents. rsc.org

Condensation reactions are also widely used. A notable example is the reaction of substituted enaminones with halogenated 1,4-quinones, which proceeds via an acid-catalyzed mechanism to yield 5-hydroxybenzofuran derivatives that can be subsequently oxidized to the benzofuran-4,5-dione. acs.org

Coupling Reactions (e.g., Nucleophilic Addition/Substitution)

Palladium-catalyzed coupling reactions, such as the Sonogashira coupling of o-iodoanisoles with terminal alkynes followed by electrophilic cyclization, provide a versatile route to 2,3-disubstituted benzofurans. organic-chemistry.org Copper-catalyzed coupling reactions have also been utilized in the synthesis of benzofuran derivatives. nih.gov Nucleophilic addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones can lead to either 2- or 3-substituted benzofurans depending on the reaction conditions. organic-chemistry.org

A general synthesis of 3-benzoylbenzofurans involves the condensation of 2-methoxyacetophenones with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form enaminoketones. These intermediates are then reacted with 1,4-benzoquinones to produce the 3-benzoylbenzofuran scaffold. acs.org

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Reference |

| Condensation | Substituted acetophenones, DMF-DMA, Halogenated 1,4-quinones | Acid catalyst, Oxidant | Substituted 5-hydroxybenzofurans | acs.org |

| Cycloaddition | 3-Hydroxy-2-pyrones, Nitroalkenes with ester groups | Lewis acid (e.g., AlCl₃), Protic acid (e.g., TFA) | Substituted benzofuranones | rsc.org |

| Coupling | o-Iodoanisoles, Terminal alkynes | Pd catalyst, Electrophile | 2,3-Disubstituted benzofurans | organic-chemistry.org |

| Condensation | 2-Methoxyacetophenones, DMF-DMA, 1,4-Benzoquinones | - | 3-Benzoylbenzofurans | acs.org |

De Novo Synthesis from 2-Hydroxy-1,4-diones via Cascade Reactions

A one-pot method for the de novo synthesis of benzofurans has been developed starting from 2-hydroxy-1,4-diones. This process involves a trifluoroacetic acid (TFA)-catalyzed cyclization/oxidative aromatization cascade reaction, using N-bromosuccinimide (NBS) as the oxidant. This methodology provides a practical route to a variety of benzofuran derivatives in moderate to good yields. semanticscholar.org

Regioselective Introduction of the Bromine Substituent at C-6

The introduction of a bromine atom specifically at the C-6 position of the 3-benzoyl-1-benzofuran-4,5-dione framework requires careful consideration of the directing effects of the existing substituents. The benzoyl group at C-3 is an electron-withdrawing group, as are the carbonyls of the dione at C-4 and C-5. The oxygen atom of the furan ring at position 1 is an activating, ortho-, para-director.

In the case of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, bromination with N-bromosuccinimide (NBS) in carbon tetrachloride led to bromination at the C-4 position, ortho to the strongly activating hydroxyl group. semanticscholar.org This highlights the powerful directing effect of activating groups.

For the target molecule, the C-6 position is para to the furan oxygen, making it an electronically favorable site for electrophilic substitution. The electron-withdrawing nature of the dione and benzoyl groups would likely deactivate the other positions on the benzene ring towards electrophilic attack. Therefore, direct bromination of a 3-benzoyl-1-benzofuran-4,5-dione intermediate using an electrophilic bromine source, such as bromine in acetic acid or N-bromosuccinimide, is a plausible strategy to achieve the desired 6-bromo substitution. Theoretical studies on the bromination of thieno[3,2-b]benzofuran have shown that the reaction proceeds via the formation of a π-complex followed by a σ-complex, with high regioselectivity.

| Substrate | Brominating Agent | Solvent | Position of Bromination | Reference |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | N-Bromosuccinimide (NBS) | Carbon tetrachloride | C-4 | semanticscholar.org |

| 1-(3-(2-Alkylbenzofuranyl))-2-(4-hydroxyphenyl)ethanones | Bromine | Not specified | C-3 and C-5 of the hydroxyphenyl ring | researchgate.net |

| Thieno[3,2-b]benzofuran | Bromine | Dioxane | C-2 of the thiophene (B33073) ring |

Direct Bromination Methodologies (e.g., N-Bromosuccinimide (NBS))

Direct bromination of an existing benzofuran-4,5-dione precursor is a primary strategy for the introduction of the bromo-substituent at the C-6 position. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds due to its ease of handling compared to liquid bromine and its ability to provide a low, steady concentration of bromine radicals or electrophilic bromine, depending on the reaction conditions. wikipedia.orgmasterorganicchemistry.com

For electron-rich aromatic compounds, such as phenols and anilines, and various aromatic heterocycles, NBS can be an effective brominating agent. missouri.edu The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of the bromination is governed by the electronic properties of the existing substituents on the benzofuran ring. In the case of a benzofuran-4,5-dione system, the dione functionality is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. However, the oxygen atom of the furan ring is electron-donating, which can direct bromination to specific positions.

The Wohl-Ziegler reaction, which involves the use of NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, is typically employed for allylic and benzylic brominations. wikipedia.org However, for the bromination of the aromatic ring of the benzofuran, conditions favoring electrophilic substitution are generally preferred. The use of a polar solvent, such as N,N-dimethylformamide (DMF), can promote high levels of para-selectivity in the bromination of aromatic compounds with NBS. missouri.edu

In the context of synthesizing 6-bromo-1-benzofuran-4,5-dione, one would start with the parent 1-benzofuran-4,5-dione. The reaction with NBS would likely be carried out in a suitable solvent, potentially with a Lewis acid catalyst to enhance the electrophilicity of the bromine. The precise conditions, including temperature and reaction time, would need to be optimized to achieve selective bromination at the C-6 position and avoid side reactions.

Table 1: Reagents for Direct Bromination

| Reagent | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | Anhydrous CCl₄, radical initiator (e.g., AIBN), reflux | Primarily for allylic/benzylic bromination (Wohl-Ziegler). wikipedia.org |

| N-Bromosuccinimide (NBS) | Polar solvent (e.g., DMF) | Favors electrophilic aromatic substitution, can offer para-selectivity. missouri.edu |

| Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃) | Classical electrophilic aromatic bromination, can be harsh. |

Indirect Bromination via Precursor Functionalization

An alternative to direct bromination is the introduction of the bromine atom at an earlier stage of the synthesis, by functionalizing a precursor molecule. This can be advantageous if direct bromination of the benzofuran-4,5-dione core proves to be low-yielding or lacks the desired regioselectivity.

One such strategy involves the synthesis of a brominated precursor which is then cyclized to form the 6-bromo-benzofuran ring. For instance, starting with a suitably substituted and brominated phenol, one could build the furan ring and then oxidize the aromatic ring to the dione.

A reported synthesis of 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid demonstrates the feasibility of incorporating a bromo substituent on the benzofuran ring system, albeit not on the dione scaffold. nih.gov This suggests that building the brominated benzofuran structure before the final oxidation to the dione is a viable synthetic pathway.

Incorporation of the Benzoyl Moiety at C-3

The introduction of the benzoyl group at the C-3 position of the 6-bromo-1-benzofuran-4,5-dione intermediate is another critical step. This can be achieved through carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Formation Strategies (e.g., Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds, particularly for creating biaryl linkages. nih.govmdpi.com To apply this to the synthesis of this compound, a precursor with a leaving group (e.g., a halogen) at the C-3 position would be required.

A plausible route would involve the synthesis of 3,6-dibromo-1-benzofuran-4,5-dione. This intermediate could then undergo a selective Suzuki-Miyaura coupling with benzoylboronic acid or a related organoboron reagent. The selectivity of the coupling, favoring reaction at C-3 over the more sterically hindered C-6, would be a critical factor. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. Aqueous media have been shown to be effective for Suzuki cross-coupling reactions of some benzofuran derivatives. nih.gov

Friedel-Crafts Acylation and Its Variants

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. rsc.org In principle, 6-bromo-1-benzofuran-4,5-dione could be directly acylated with benzoyl chloride and a Lewis acid like aluminum chloride (AlCl₃).

However, a significant challenge with Friedel-Crafts acylation of benzofurans is the control of regioselectivity. Acylation can occur at either the C-2 or C-3 position, and the outcome is often dependent on the specific substrate and reaction conditions. nih.gov For the synthesis of the target molecule, achieving exclusive acylation at the C-3 position would be essential. The presence of the electron-withdrawing dione and bromo substituents would further influence the reactivity and regioselectivity of this reaction, likely requiring careful optimization of the Lewis acid, solvent, and temperature.

Optimization of Synthetic Protocols for this compound

Yield Enhancement and Purity Control

Optimizing reaction conditions is crucial for enhancing yields. This includes the choice of reagents, catalysts, solvents, reaction temperature, and time. For instance, in the synthesis of dihydrobenzofuran neolignans, the choice of oxidant and solvent significantly impacted the conversion and selectivity. scielo.br Similarly, for the target molecule, each step—formation of the benzofuran-4,5-dione core, bromination, and benzoylation—would require systematic investigation to identify the optimal parameters.

Purity control is equally important. Chromatographic techniques, such as column chromatography, are indispensable for the purification of intermediates and the final product. The purity of starting materials, such as recrystallized NBS, can also significantly affect the outcome of a reaction by minimizing side products. missouri.edu Spectroscopic methods, including NMR and mass spectrometry, are essential for the structural characterization and confirmation of the desired products at each stage of the synthesis. nih.gov

Scalability Considerations for Laboratory Synthesis

Scaling up the synthesis of complex molecules like this compound from milligram to gram quantities for laboratory use presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

Key Scalability Considerations:

Reaction Conditions: Reactions that are facile on a small scale may become difficult to control on a larger scale. Exothermic reactions, in particular, require careful monitoring and management of heat dissipation to prevent runaway reactions. The use of jacketed reactors with controlled heating and cooling systems is often necessary.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile. Slow and controlled addition of reactive intermediates is crucial to maintain optimal reaction temperatures and minimize the formation of byproducts.

Mixing: Efficient mixing becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurities. The use of appropriate overhead stirrers and baffled flasks is important.

Work-up and Purification: Procedures such as extractions and chromatography that are straightforward on a small scale can become cumbersome and time-consuming on a larger scale. Liquid-liquid extractions may require large volumes of solvents, and chromatographic purification can be resource-intensive. Alternative purification methods like crystallization or distillation should be explored. Some synthetic routes for benzofuran derivatives have been reported to be scalable to the gram quantity without significant issues, suggesting the feasibility of producing larger batches for research purposes. nih.govacs.orgnih.gov

Safety: The handling of larger quantities of potentially hazardous reagents and solvents necessitates stringent safety protocols, including the use of fume hoods, personal protective equipment, and appropriate waste disposal procedures.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of benzofurans, offering efficient and selective methods for bond formation. The synthesis of this compound would likely employ various catalytic systems for different steps, including the formation of the benzofuran ring and the introduction of the benzoyl group.

Role of Lewis and Brønsted Acids

Acid catalysis is fundamental in several key transformations required for the synthesis of the target molecule.

Lewis Acids:

Lewis acids such as AlCl₃, FeBr₃, Bi(OTf)₃, and Ga(OTf)₃ are crucial for Friedel-Crafts acylation reactions. nih.govsaskoer.ca This reaction would be a primary method for introducing the benzoyl group onto the benzofuran ring, likely at the C3 position. The Lewis acid activates the acyl halide, making it a more potent electrophile that can then attack the electron-rich benzofuran ring. saskoer.cayoutube.comyoutube.com The choice of Lewis acid can influence the regioselectivity and efficiency of the acylation. For instance, intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones, catalyzed by Lewis acids, is a known method for constructing the benzofuran ring itself. nih.gov

Brønsted Acids:

Brønsted acids like acetic acid (AcOH) and p-toluenesulfonic acid (p-TsOH) are often employed in the cyclization and annulation steps of benzofuran synthesis. nih.govnih.govdtu.dk For example, the reaction of enaminones with quinones to form 5-hydroxybenzofurans is typically carried out in the presence of acetic acid. nih.gov Brønsted acids can also mediate the cyclodehydration of precursor molecules to form the furan ring. nih.gov In some cases, the choice of a weak or strong acid can selectively determine the reaction pathway, leading to different isomers. nih.gov

Table 1: Examples of Acid Catalysts in Benzofuran Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Reference |

| Lewis Acid | AlCl₃, FeBr₃ | Friedel-Crafts Acylation | saskoer.ca |

| Lewis Acid | Bi(OTf)₃, Ga(OTf)₃ | Intramolecular Friedel-Crafts Acylation | nih.gov |

| Lewis Acid | ZnCl₂ | Oxidative Annulation | rsc.org |

| Brønsted Acid | Acetic Acid (AcOH) | Heteroannulation of Benzoquinones | nih.govdtu.dk |

| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Rearrangement/Cyclization | nih.gov |

Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis provides powerful and versatile tools for the formation of C-C and C-O bonds essential for constructing the benzofuran scaffold.

Palladium (Pd):

Palladium catalysts are extensively used in cross-coupling reactions to build the benzofuran core or to functionalize it. acs.org Reactions such as Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, are a common strategy. acs.orgnih.gov Palladium-catalyzed C-H activation and arylation are also employed to introduce substituents onto the benzofuran ring. nsf.gov For instance, a palladium-catalyzed carbonylative cyclization can be used to construct the benzofuran ring while simultaneously introducing an acyl group at the 3-position. rsc.org

Copper (Cu):

Copper catalysts are frequently used in benzofuran synthesis, often in conjunction with palladium or as the primary catalyst. acs.orgnih.gov Copper-catalyzed reactions include intramolecular C-O bond formation and the coupling of phenols with alkynes. organic-chemistry.org Copper iodide (CuI) is a common co-catalyst in Sonogashira couplings. nih.gov Copper-promoted hydration/annulation reactions of 2-fluorophenylacetylene derivatives also provide a route to the benzofuran ring. nih.gov

Rhodium (Rh):

Rhodium catalysts have emerged as effective tools for benzofuran synthesis, particularly through C-H activation and annulation reactions. acs.orgrsc.org For example, a rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds can yield benzofurans. organic-chemistry.org The chemoselectivity of such reactions can often be controlled by the choice of additives. organic-chemistry.org

Table 2: Examples of Transition Metal Catalysts in Benzofuran Synthesis

| Metal | Catalyst/Precursor | Reaction Type | Reference |

| Palladium | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Sonogashira Coupling, C-H Activation | acs.orgnih.govnsf.gov |

| Copper | CuI, CuBr | Coupling/Cyclization, Annulation | nih.govnih.govorganic-chemistry.org |

| Rhodium | Rh(III) complexes | C-H Activation/Annulation | acs.orgorganic-chemistry.org |

Base-Promoted Reactions

Bases play a crucial role in many synthetic steps toward benzofurans, acting as catalysts or stoichiometric reagents.

In the context of synthesizing this compound, bases would be essential for several transformations. For example, in the synthesis of 3-acylbenzofurans from 2-hydroxychalcone (B1664081) derivatives, a base is used to promote the cyclization reaction. nih.gov Similarly, base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene is a known method for preparing highly functionalized benzofurans. organic-chemistry.org Common bases used in these contexts include triethylamine (B128534) (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and inorganic bases like potassium carbonate (K₂CO₃). acs.orgnih.gov The choice of base can significantly influence the reaction outcome and yield.

Table 3: Examples of Bases in Benzofuran Synthesis

| Base | Reaction Type | Reference |

| Triethylamine (TEA) | Dieckmann-like Aldol Condensation | nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Condensation/Cyclization | acs.org |

| Potassium Carbonate (K₂CO₃) | Cyclization | nih.gov |

| Cesium Carbonate (Cs₂CO₃) | Cyclization | acs.org |

Chemical Reactivity and Transformation Pathways of 3 Benzoyl 6 Bromo 1 Benzofuran 4,5 Dione

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, possesses a unique electronic character. The furan ring is inherently electron-rich and generally more reactive than the benzene portion, making it a primary site for several chemical reactions. youtube.com However, the reactivity of the specific benzofuran core in 3-benzoyl-6-bromo-1-benzofuran-4,5-dione is significantly modulated by its substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic systems. masterorganicchemistry.com In benzofurans, substitution typically occurs preferentially at the C2 or C3 position of the furan ring due to its higher electron density compared to the benzene ring. pearson.com For the title compound, the C3 position is already occupied by a benzoyl group. The C2 position is therefore the most probable site for electrophilic attack.

The directing effects of the existing substituents play a crucial role. The oxygen heteroatom strongly activates the furan ring towards electrophiles. Conversely, the benzoyl group at C3 and the 4,5-dione moiety are potent electron-withdrawing groups, which deactivate the entire ring system towards EAS. The bromine atom at C6 also deactivates the benzene ring but is an ortho-, para- director. Given these competing influences, forcing conditions would likely be required for any further EAS reactions. If substitution were to occur on the benzene ring, the C7 position would be the most likely site, being ortho to the activating ether oxygen and meta to the deactivating bromine and quinone systems.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Probable Position of Substitution | Rationale |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | C2 | The furan ring is more activated than the benzene ring. pearson.comlibretexts.org |

| Nitration | HNO₃, H₂SO₄ | C2 | Strong deactivation requires harsh conditions; C2 is the most nucleophilic site. researchgate.net |

| Sulfonation | H₂SO₄ | C2 | Reversible reaction, likely favoring the more reactive furan ring. |

Nucleophilic Attack on the Furan Ring

While the furan ring is electron-rich, it can undergo nucleophilic attack, particularly when substituted with strong electron-withdrawing groups. The benzoyl group at C3 significantly lowers the electron density of the furan ring, making the C2 position susceptible to attack by strong nucleophiles. This can lead to ring-opening reactions or addition-elimination sequences, depending on the nucleophile and reaction conditions. Nickel-catalyzed intramolecular nucleophilic additions have been used to synthesize benzofuran derivatives, highlighting the possibility of such pathways. organic-chemistry.orgthieme.de

Reactions Involving the Quinone (4,5-dione) Moiety

The 1,2-dicarbonyl (ortho-quinone) system at the C4 and C5 positions is a dominant feature of the molecule's reactivity. This moiety is known to be a critical pharmacophore in related compounds, suggesting its high chemical reactivity is key to its biological function. nih.gov

Redox Chemistry and Potential Electron Transfer Processes

Quinones are archetypal redox-active molecules. The 4,5-dione moiety can undergo a two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460) (a catechol derivative), 3-benzoyl-6-bromo-1-benzofuran-4,5-diol. This process is often reversible and is central to the biological activity of many quinone-containing natural products. The redox potential of this transformation is influenced by the electronic nature of the other substituents on the benzofuran ring. The electron-withdrawing benzoyl and bromo groups are expected to increase the electrophilicity of the quinone, thereby raising its reduction potential compared to unsubstituted benzofuran-4,5-dione.

Reactions with Nucleophiles and Electrophiles at the Quinone Core

The electrophilic nature of the quinone's carbonyl carbons makes them susceptible to nucleophilic attack. The conjugated system also allows for 1,4-addition (Michael addition) of nucleophiles. Soft nucleophiles like thiols and amines can add to the quinone system, leading to a variety of substituted hydroquinone products after rearomatization. The presence of the benzoyl group at C3 may sterically hinder attack at the C4 carbonyl, potentially favoring addition at the C5 position.

Transformations at the Bromine Substituent

The bromine atom at the C6 position on the benzene ring offers a synthetic handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to synthesize a diverse library of analogues.

Halogen-substituted benzofurans are important intermediates for creating more complex structures through such coupling reactions. researchgate.net The Stille coupling, for instance, has been effectively used with bromobenzofurans to form new C-C bonds. rsc.org

Table 2: Potential Cross-Coupling Reactions at the C6-Bromine Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Base | C-C (Aryl, Alkyl) |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl, Vinyl) |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (Alkene) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (Alkyne) |

These reactions demonstrate the synthetic utility of the bromine substituent, enabling significant structural diversification of the this compound scaffold for further chemical and biological investigation. acs.org

Halogen Exchange Reactions

While specific studies on halogen exchange for this compound are not extensively documented, the principles of such reactions on aryl halides are well-established. Halogen exchange reactions, such as the Finkelstein reaction, typically involve the substitution of one halogen for another. On an aromatic ring, these transformations are often catalyzed by a copper(I) salt.

Given the electron-deficient nature of the benzene ring due to the ortho-dione, the C-Br bond at the 6-position is activated towards nucleophilic aromatic substitution. This suggests that reactions with nucleophiles, including other halides like fluoride (B91410) or iodide, could be feasible under appropriate conditions, potentially at elevated temperatures or with catalyst assistance. However, competing reactions at the highly electrophilic dione (B5365651) carbonyls would need to be considered and controlled.

Cross-Coupling Reactions for Further Derivatization

The bromine atom at the 6-position serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid. mdpi.commasterorganicchemistry.com For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with a variety of aryl or heteroaryl groups. The use of a palladium catalyst, such as Pd(PPh₃)₄ or a custom palladium complex, in the presence of a base is standard. mdpi.comarkat-usa.org The reactions often proceed in good yields, even in aqueous media, highlighting their robustness. mdpi.comarkat-usa.org

Mizoroki-Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene, creating a C-C bond. masterorganicchemistry.com This provides a pathway to introduce vinyl groups at the 6-position of the benzofuran core. The reaction is typically catalyzed by a palladium source and requires a base. arkat-usa.org The regioselectivity of the addition to the alkene is a key consideration in this transformation. youtube.com

The table below summarizes typical conditions for these cross-coupling reactions as applied to bromo-benzofuran substrates.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Product | Reference(s) |

| Suzuki-Miyaura | Pd(II) complex, Pd(PPh₃)₄ | Arylboronic Acid | K₂CO₃, NaOH | EtOH/H₂O, Toluene | 6-Aryl-3-benzoyl-1-benzofuran-4,5-dione | mdpi.comarkat-usa.org |

| Mizoroki-Heck | Pd(II) complex | Terminal Olefin | NEt₃ | Aqueous Media | 6-Vinyl-3-benzoyl-1-benzofuran-4,5-dione | arkat-usa.org |

Reactions of the Benzoyl Group

The benzoyl group at the C3-position offers additional sites for chemical modification, both at its carbonyl carbon and on its pendant aromatic ring.

Carbonyl Reactivity (e.g., Nucleophilic Additions)

The carbonyl of the benzoyl group is electrophilic and susceptible to nucleophilic attack. However, its reactivity must be considered in the context of the 4,5-dione system. Ortho-quinones are highly reactive electrophiles, and it is plausible that the dione carbonyls would react preferentially with many nucleophiles.

Under carefully controlled conditions or with specific reagents, selective reaction at the benzoyl carbonyl could be achieved. Potential transformations include:

Reduction: Reduction with mild hydride reagents could convert the ketone to a secondary alcohol.

Grignard/Organolithium Addition: Addition of organometallic reagents would lead to the formation of tertiary alcohols.

Wittig Reaction: While possible, the Wittig reaction to form an alkene might be challenging due to the potential for side reactions with the dione moiety. Research on related systems has shown unexpected benzoyl group migrations under Wittig conditions. mdpi.com

Modifications of the Aromatic Ring

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The carbonyl function acts as a deactivating, meta-directing group. Standard electrophilic substitution reactions could be employed to introduce substituents on this ring, thereby tuning the electronic and steric properties of the molecule.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitrobenzoyl)-6-bromo-1-benzofuran-4,5-dione |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-3-(3-bromobenzoyl)-1-benzofuran-4,5-dione |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(3-Acylbenzoyl)-6-bromo-1-benzofuran-4,5-dione |

Complex Annulation and Cascade Reaction Pathways involving the Compound

The 1-benzofuran-4,5-dione core is an ideal substrate for complex annulation and cascade reactions, which allow for the rapid construction of polycyclic heterocyclic systems. nih.gov The ortho-quinone unit is a particularly reactive component, capable of participating as a dienophile or a dielectrophile.

Cascade reactions often proceed through a sequence of bond-forming events in a single operation. nih.gov For instance, the reaction of the 4,5-dione with dinucleophiles can lead to the formation of new fused rings. A reaction with ortho-phenylenediamine would be expected to yield a quinoxaline-fused benzofuran. Similarly, reactions with other 1,2-dinucleophiles could generate various five- or six-membered heterocyclic rings fused to the benzofuran framework.

Recent studies have highlighted cascade reactions involving related benzofuran structures to build complex scaffolds. nih.govmdpi.com For example, a [4+3] annulation of benzofuran-derived azadienes has been used to synthesize seven-membered rings. rsc.org The 4,5-dione moiety in the title compound could foreseeably participate in similar cycloaddition or cascade strategies, reacting with suitable dienes or ylides to generate intricate polycyclic products. organic-chemistry.orgresearchgate.net

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The mechanism for palladium-catalyzed cross-coupling reactions is well-established and serves as a prime example. youtube.com

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond at the 6-position of the benzofuran ring. This forms a new organopalladium(II) species. The electron-withdrawing dione system is expected to facilitate this step by making the carbon atom more electrophilic.

Transmetalation: The organoboron reagent (e.g., Ar-B(OH)₂) coordinates to the palladium(II) complex, and in the presence of a base, the aryl group is transferred from boron to palladium, displacing the bromide ligand.

Reductive Elimination: The two organic groups (the benzofuran and the new aryl group) on the palladium center couple and are eliminated from the metal, forming the final C-C bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Mechanism of Cascade Annulation: For a cascade reaction, such as the condensation with a dinucleophile like ortho-phenylenediamine, the mechanism would likely proceed as follows:

Nucleophilic Attack: One of the amino groups attacks one of the dione carbonyls (e.g., at C4).

Intramolecular Cyclization: The resulting intermediate undergoes cyclization, where the second amino group attacks the remaining carbonyl at C5.

Dehydration: Aromatization through the loss of two molecules of water yields the stable, fused quinoxaline (B1680401) ring system.

These mechanistic pathways provide a framework for rationalizing the observed reactivity and for designing new synthetic transformations based on the versatile this compound scaffold.

Information on "this compound" is Not Currently Available in Public Scientific Literature

A thorough search of public scientific databases and literature has been conducted to gather information for an article on the chemical compound "this compound," focusing on its advanced spectroscopic and crystallographic characterization. Unfortunately, specific experimental data pertaining to the Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and X-ray crystallography of this particular compound could not be located in the available resources.

While the synthesis and spectral analysis of various benzofuran derivatives are well-documented in chemical literature, data for "this compound" appears to be unpublished or not publicly accessible. researchgate.netnih.govnih.govscienceopen.com General methodologies for synthesizing benzofuran scaffolds include reactions such as the coupling of iodophenols with terminal alkynes, often catalyzed by palladium and copper, and various cyclization reactions. nih.gov

Spectroscopic characterization is a cornerstone for the structural elucidation of newly synthesized compounds. researchgate.netnih.gov For benzofuran derivatives, ¹H and ¹³C NMR spectroscopy are routinely used to determine the chemical environment of protons and carbons, while 2D NMR techniques help in establishing the connectivity between atoms. nih.govmdpi.com Infrared and Raman spectroscopy provide valuable information about the vibrational modes of functional groups present in the molecule. mdpi.comdergipark.org.tr For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and conformation in the solid state, X-ray diffraction crystallography is the definitive method. mdpi.com

Despite the availability of such techniques and their frequent application to the broader class of benzofurans, the specific data required to detail the molecular architecture of "this compound" as per the requested outline is not present in the surveyed scientific reports and databases. Therefore, the generation of a scientifically accurate and detailed article on this specific compound is not possible at this time.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

While specific high-resolution mass spectrometry (HRMS) data for 3-benzoyl-6-bromo-1-benzofuran-4,5-dione is not available, the technique is crucial for confirming the elemental composition and elucidating the fragmentation pathways of novel compounds. For related benzofuran (B130515) derivatives, HRMS has been successfully employed to confirm their molecular formulas with high accuracy.

The fragmentation of benzofuran derivatives under mass spectrometry conditions typically involves characteristic losses of small molecules such as CO, CHO, and fragments related to the substituents. For this compound, key fragmentation pathways would likely involve the cleavage of the benzoyl group, loss of the bromine atom, and fragmentation of the benzofuran ring system. The precise mass measurements of the parent ion and its fragment ions would provide unequivocal confirmation of the compound's elemental composition. The differentiation of positional isomers of substituted benzofurans can often be achieved through careful analysis of their tandem mass spectrometry (MS/MS) spectra. researchgate.net

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Predicted Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 344.9651 / 346.9631 |

| [M+Na]⁺ | 366.9470 / 368.9450 |

| [M-CO]⁺ | 316.9602 / 318.9582 |

| [M-Br]⁺ | 266.0395 |

Note: This table represents predicted values and is not based on experimental data for the title compound.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

The electronic absorption spectrum of a molecule provides information about its chromophoric system and the electronic transitions that can occur upon absorption of ultraviolet or visible light. For this compound, the UV-Vis spectrum is expected to be complex due to the presence of multiple chromophores, including the benzofuran system, the dione (B5365651) moiety, and the benzoyl group.

Table 2: Expected UV-Vis Absorption Data

| Transition | Expected λmax (nm) Range | Solvent |

|---|---|---|

| π → π* | 250 - 350 | Dichloromethane |

Note: This table represents expected values based on related compounds and is not based on experimental data for the title compound.

Computational and Theoretical Chemistry Investigations of 3 Benzoyl 6 Bromo 1 Benzofuran 4,5 Dione

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties and stability of molecular systems. By calculating the electron density, DFT methods can elucidate key characteristics of a molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity and polarizability. jetir.org

For analogous benzofuran (B130515) derivatives, DFT calculations have been employed to determine these orbital energies. For instance, a study on a novel benzofuran derivative using the B3LYP/6311+G(d,p) level of theory reported a HOMO-LUMO energy gap of 4.189 eV, indicating it to be a relatively soft and reactive molecule. jetir.org In another computational study on 1,3-diarylisobenzofurans, the HOMO-LUMO gaps were found to be significantly influenced by substituents, with values ranging from 3.05 eV to 4.05 eV. nih.gov For 1-benzofuran, the HOMO-LUMO gap was calculated to be 7.0557 eV in the gas phase. researchgate.net

While specific values for 3-benzoyl-6-bromo-1-benzofuran-4,5-dione are not available in the literature, it is anticipated that the presence of the electron-withdrawing benzoyl and dione (B5365651) groups, along with the bromine atom, would significantly influence its frontier orbital energies and result in a relatively small HOMO-LUMO gap, suggesting a high degree of reactivity. The electron density of the HOMO is often located on the benzofuran ring system, while the LUMO density is typically distributed over the electron-accepting groups.

Table 1: Representative HOMO-LUMO Energy Gaps of Analogous Benzofuran Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Novel Benzofuran Derivative | B3LYP/6311+G(d,p) | - | - | 4.189 | jetir.org |

| 1,3-Diphenylisobenzofuran | B3LYP/6-311+G(d,p) | - | - | 3.05 | nih.gov |

| Isobenzofuran | B3LYP/6-311+G(d,p) | - | - | 4.05 | nih.gov |

| 1-Benzofuran (gas phase) | DFT | - | - | 7.0557 | researchgate.net |

| Benzofuran Derivative (4A) | B3LYP/6-31G(d,p) | -5.904 | -2.884 | 3.020 | nih.gov |

Note: The data presented is for analogous compounds and not this compound itself.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jetir.org The MESP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In studies of various benzofuran derivatives, the MESP surface reveals that the oxygen atoms of the carbonyl and furan (B31954) rings typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near electron-withdrawing substituents show positive potential. jetir.orgmdpi.com For this compound, it is expected that the oxygen atoms of the benzoyl and dione moieties would be the most electron-rich centers. The bromine atom would also contribute to the complexity of the MESP surface, influencing the electrostatic potential of the surrounding aromatic ring.

For a benzofuran derivative containing an α,β-unsaturated dicyano group, DFT calculations provided the following global reactivity descriptors:

Chemical Potential (μ): -4.394 eV

Hardness (η): 1.51 eV

Global Electrophilicity Index (ω): 6.38 eV nih.gov

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. While specific calculations for this compound are not documented, it is anticipated that the carbonyl carbons of the dione and benzoyl groups would be primary sites for nucleophilic attack, while the oxygen atoms would be susceptible to electrophilic attack.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational methods are widely used to predict the spectroscopic properties of molecules, providing valuable data for structure elucidation and characterization.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can provide excellent agreement with experimental data. researchgate.net For various benzofuran derivatives, predicted 1H and 13C NMR spectra have been successfully used to assign chemical shifts. jetir.orgmdpi.com

Similarly, the prediction of Infrared (IR) and Raman spectra through frequency calculations can help in the identification of characteristic vibrational modes. researchgate.net For benzofuran derivatives, the calculated frequencies for C=O, C-O, and C-H stretching and bending vibrations generally correlate well with experimental spectra after appropriate scaling. jetir.org

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. These calculations can determine the electronic transitions responsible for the observed absorption bands, often corresponding to π → π* and n → π* transitions. researchgate.net The solvent environment can also be modeled to predict solvatochromic shifts.

Table 2: Predicted Spectroscopic Data for Analogous Benzofuran Derivatives

| Spectroscopy | Method | Predicted Values | Source |

| 1H NMR | GIAO | Chemical shifts for various protons | jetir.orgmdpi.com |

| 13C NMR | GIAO | Chemical shifts for various carbons | jetir.orgmdpi.com |

| IR | B3LYP/6311+G(d,p) | Vibrational frequencies (e.g., C=O stretch) | jetir.orgresearchgate.net |

| UV-Vis | TD-DFT | Absorption maxima (λmax) | researchgate.net |

Note: The data presented is generalized from studies on analogous compounds.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule is critical to its properties and reactivity. Conformational analysis aims to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) by calculating their relative energies. Energy minimization studies are performed to find the geometry with the lowest potential energy.

For molecules with rotatable bonds, such as the bond connecting the benzoyl group to the benzofuran core in the title compound, multiple low-energy conformations may exist. Computational methods can be used to perform a systematic conformational search and identify the global minimum energy structure. For a 2-phenylbenzofuran (B156813) derivative, DFT calculations have shown a pseudo-planar geometry with a very small dihedral angle between the benzofuran and phenyl rings. physchemres.org In the case of this compound, the steric and electronic interactions between the benzoyl group and the dione moiety would be the primary determinants of the preferred conformation.

Reaction Pathway Energetics and Transition State Analysis of Key Chemical Transformations

Computational chemistry can be employed to study the mechanisms of chemical reactions by calculating the energetics of reaction pathways and locating transition state structures. This provides valuable insights into reaction feasibility, kinetics, and selectivity.

While specific reaction pathway analyses for this compound are not available, studies on the synthesis and reactions of benzofurans provide a general understanding. For example, transition metal-catalyzed reactions are commonly used for the synthesis of complex benzofuran derivatives. globethesis.comnumberanalytics.com DFT studies on such reactions have elucidated the mechanisms, involving steps like oxidative addition, cyclization, and reductive elimination, and have calculated the associated energy barriers. globethesis.comacs.org The synthesis of 3-acylbenzofurans can be achieved through the rearrangement of 2-hydroxychalcones, and computational studies could be used to model the energetics of this transformation. nih.gov The reactivity of the dione moiety in benzofuran-4,5-diones is also a key area for computational investigation, particularly in the context of their biological activity as inhibitors of enzymes like human peptide deformylase. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions in Non-Biological Contexts

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movement of atoms and molecules over time. nih.govnih.gov For a molecule like this compound, MD simulations in non-biological contexts (e.g., in various solvents or in a simulated crystal lattice) would be crucial for exploring its conformational landscape and understanding its intermolecular interactions.

Conformational Space Exploration: The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the benzoyl group to the benzofuran core. MD simulations can map the potential energy surface associated with this rotation. Studies on analogous benzophenone (B1666685) systems show that the two aromatic rings typically adopt a non-planar (twisted) conformation to minimize steric hindrance. aip.org The dihedral angle between the benzoyl ring and the benzofuran ring system would be a key variable, and its fluctuation over time would define the accessible conformational space. aip.org Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), could be employed to overcome energy barriers and ensure a thorough exploration of this space. biorxiv.org

Intermolecular Interactions: In a condensed phase (liquid or solid-state), MD simulations can reveal the nature and strength of non-covalent interactions between molecules of this compound. Given its structure, several key interactions would be anticipated. Computational studies on similar heterocyclic systems have identified π-π stacking, hydrogen bonding, and halogen bonding as critical for stabilizing supramolecular assemblies. mdpi.commdpi.com

π-π Stacking: The electron-rich aromatic rings of the benzoyl and benzofuran moieties are expected to engage in significant π-π stacking interactions, where the rings align in a parallel or T-shaped fashion. mdpi.com

Halogen Bonding: The bromine atom at the 6-position is an effective halogen bond donor. It can form stabilizing interactions with electron-rich sites on neighboring molecules, such as the oxygen atoms of the carbonyl or furan groups.

These interactions collectively dictate the molecule's physical properties, such as its melting point, solubility, and crystal packing arrangement. A qualitative summary of the expected intermolecular interactions is presented in the table below.

Table 1: Anticipated Intermolecular Interactions for this compound in Non-Biological Contexts

| Interaction Type | Participating Groups | Expected Role in Stabilization |

| π-π Stacking | Benzoyl Ring ↔ Benzofuran Ring | Major contribution to crystal packing and aggregation. |

| Halogen Bonding | C-Br ↔ O=C (Ketone/Dione) | Directional interaction contributing to lattice stability. |

| Dipole-Dipole | C=O ↔ C=O | Significant electrostatic contribution to cohesion. |

| C-H···O Hydrogen Bonds | Aromatic C-H ↔ O=C | Weak, but numerous, interactions providing additional stability. |

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are fundamental to applications like frequency conversion and all-optical switching. uobasrah.edu.iq Organic molecules with extended π-conjugated systems and strong electron donor-acceptor (D-A) groups often exhibit significant NLO properties. nih.gov

The structure of this compound features characteristics conducive to NLO activity. The benzoyl and benzofuran-dione systems create an extended π-conjugated framework that facilitates intramolecular charge transfer (ICT), a key mechanism for NLO response. nih.govresearchgate.net Theoretical assessments of these properties are typically performed using Density Functional Theory (DFT) to calculate the molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β). physchemres.orgmdpi.com

Based on DFT studies of analogous benzofuran derivatives and chalcones, it is predictable that this compound would possess a notable first hyperpolarizability. physchemres.orgnih.gov The benzoyl group and the electron-withdrawing dione moiety act as acceptor groups, while the benzofuran ring system serves as the π-bridge. The bromine atom, being an electron-withdrawing group, would also modulate the electronic structure and likely enhance the hyperpolarizability.

Calculations for similar organic molecules are often compared to a standard reference, such as urea, to gauge their potential for NLO applications. mdpi.com Studies on various benzofuran and chalcone (B49325) derivatives have reported first hyperpolarizability (β) values many times greater than that of urea, indicating their promise as NLO materials. nih.govphyschemres.org For instance, certain 2-phenylbenzofuran derivatives have shown calculated β values ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu. physchemres.orgresearchgate.net A theoretical study on a chalcone derivative reported a β value 212 times greater than urea. nih.gov

The table below presents typical data obtained from DFT calculations for NLO properties on structurally related compounds, providing a reasonable expectation for the class of molecules to which this compound belongs.

Table 2: Representative Theoretical NLO Properties for Benzofuran and Chalcone Analogs Calculated via DFT

| Compound Class | Dipole Moment (μ) [Debye] | Average Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

| 2-Phenylbenzofuran Derivatives physchemres.org | 2.0 - 5.5 | ~1.5 - 3.0 x 10⁻²³ | ~4.0 - 43.6 x 10⁻³⁰ |

| Chalcone Derivatives nih.gov | 3.0 - 8.0 | ~2.0 - 4.5 x 10⁻²³ | ~10 - 80 x 10⁻³⁰ |

| Urea (Reference) mdpi.com | ~1.37 | ~0.39 x 10⁻²³ | ~0.37 x 10⁻³⁰ |

These theoretical investigations underscore the potential of molecules like this compound as candidates for advanced materials, with properties tunable through synthetic modification.

Synthesis of Novel Derivatives and Analogues of 3 Benzoyl 6 Bromo 1 Benzofuran 4,5 Dione

Structural Modifications of the Benzoyl Moiety

The benzoyl group at the 3-position of the benzofuran-4,5-dione core presents a key site for structural diversification. Modifications to this phenyl ring can significantly influence the electronic and steric properties of the entire molecule, thereby affecting its chemical reactivity and biological activity.

Research has demonstrated the synthesis of derivatives with various substituents on the benzoyl moiety. A common strategy involves the use of appropriately substituted acetophenones as starting materials in the synthesis of the benzofuran-4,5-dione scaffold. For instance, the reaction of substituted enaminones, derived from substituted acetophenones, with halogenated 1,4-quinones is a key step. nih.gov

One notable area of investigation has been the introduction of methoxy (B1213986) groups onto the benzoyl ring. It has been observed that the presence of two or three methoxy substituents on the benzoyl moiety can lead to more potent derivatives in certain biological assays. nih.gov This suggests that these substituents may be involved in crucial interactions, such as hydrogen bonding, with biological targets. The synthesis of these derivatives typically starts from the corresponding methoxy-substituted acetophenones, which are then converted to enaminones and subsequently cyclized. nih.gov

While methoxy groups have been a primary focus, the synthetic routes allow for the incorporation of a wide array of other functional groups on the benzoyl ring. These can include, but are not limited to, alkyl, halogen, nitro, and cyano groups. The choice of substituent is often guided by the desire to probe different electronic and steric effects on the molecule's reactivity.

Table 1: Examples of Synthesized Derivatives with Modified Benzoyl Moieties

| Derivative Name | Modification on Benzoyl Moiety | Starting Acetophenone |

|---|---|---|

| 3-(3,4-Dimethoxybenzoyl)-6-bromo-1-benzofuran-4,5-dione | 3,4-Dimethoxy | 3,4-Dimethoxyacetophenone |

| 3-(3,4,5-Trimethoxybenzoyl)-6-bromo-1-benzofuran-4,5-dione | 3,4,5-Trimethoxy | 3,4,5-Trimethoxyacetophenone |

| 3-(4-Methylbenzoyl)-6-bromo-1-benzofuran-4,5-dione | 4-Methyl | 4-Methylacetophenone |

Derivatization and Functionalization at the Bromine Position

The bromine atom at the 6-position of the benzofuran-4,5-dione core is a versatile handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, as well as nitrogen- and oxygen-based nucleophiles.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 6-position of the benzofuran-4,5-dione and an organoboron compound, typically a boronic acid or ester. This method is widely used to synthesize biaryl compounds and other conjugated systems. ekb.egntnu.no

Heck Reaction: The Heck reaction facilitates the coupling of the 6-bromo position with an alkene, leading to the formation of a new carbon-carbon double bond. organic-chemistry.orgrsc.org This reaction is valuable for the synthesis of styrenyl and other alkenyl derivatives.

Sonogashira Coupling: This cross-coupling reaction involves the use of a terminal alkyne to introduce an alkynyl substituent at the 6-position. researchgate.netorganic-chemistry.org The resulting products can serve as precursors for further transformations or as final compounds with unique electronic properties.

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds by coupling the 6-bromo position with a primary or secondary amine. nih.gov This allows for the synthesis of a diverse array of amino-substituted derivatives.

While these cross-coupling reactions are well-established for aryl bromides, their specific application to the 3-benzoyl-6-bromo-1-benzofuran-4,5-dione scaffold would depend on the compatibility of the functional groups present in the molecule with the reaction conditions.

Table 2: Potential Derivatizations at the Bromine Position via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Resulting Derivative Structure |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 6-Aryl-3-benzoyl-1-benzofuran-4,5-dione |

| Heck | Alkene (R-CH=CH₂) | 6-Alkenyl-3-benzoyl-1-benzofuran-4,5-dione |

| Sonogashira | Terminal alkyne (R-C≡CH) | 6-Alkynyl-3-benzoyl-1-benzofuran-4,5-dione |

Alterations to the Benzofuran-4,5-dione Core Structure

Modifying the core heterocyclic structure of benzofuran-4,5-dione can lead to the discovery of novel scaffolds with distinct chemical and biological properties. These alterations can range from simple substitutions on the benzene (B151609) ring to the replacement of the entire benzofuran (B130515) system with other fused heterocyclic rings.

One documented alteration is the synthesis of naphthofuran-4,5-dione analogues. nih.gov In these compounds, the benzene ring of the benzofuran core is replaced by a naphthalene (B1677914) system. The synthesis of these analogues follows a similar pathway to the benzofuran derivatives, utilizing naphthoquinones instead of benzoquinones as starting materials. nih.gov

Table 3: Examples of Alterations to the Benzofuran-4,5-dione Core

| Core Structure | Description | Potential Synthetic Precursor |

|---|---|---|

| Naphtho[2,3-b]furan-4,5-dione | Benzene ring is replaced by a naphthalene ring. | Naphthoquinone |

| Thieno[2,3-f]benzofuran-4,5-dione | Benzene ring is fused with a thiophene (B33073) ring. | Thiophene-based quinone analogue |

Stereochemical Control and Enantioselective Synthesis of Analogues

The development of stereochemically pure analogues of this compound is of significant interest, as different stereoisomers can exhibit distinct biological activities. However, direct enantioselective or diastereoselective synthetic methods for this specific scaffold are not widely reported in the literature.

Nevertheless, research on related benzofuranone systems provides insights into potential strategies for achieving stereochemical control. For instance, the diastereoselective synthesis of benzofuran-3(2H)-one-hydantoin dyads has been achieved, demonstrating that it is possible to control the stereochemistry at the C2 and C3 positions of the benzofuranone ring. documentsdelivered.com

Furthermore, the asymmetric construction of dihydrobenzofuran-2,5-dione derivatives has been reported through the desymmetrization of p-quinols using a chiral catalyst. rsc.org This approach, which involves an enantioselective Michael addition/lactonization cascade, yields products with high enantiomeric excess. These examples suggest that the application of chiral catalysts or auxiliaries could be a viable strategy for the stereocontrolled synthesis of this compound analogues. The development of such methods would be a significant advancement in the chemistry of this class of compounds.

Table 4: Potential Strategies for Stereochemical Control Based on Related Systems

| Synthetic Approach | Description | Key Feature | Related System |

|---|---|---|---|

| Chiral Catalyst | Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step. | Enantioselective Michael Addition | Dihydrobenzofuran-2,5-diones |

| Chiral Auxiliary | Attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction. | Diastereoselective Cyclization | Benzofuran-3(2H)-one-hydantoin dyads |

Correlations between Structural Modifications and Chemical Reactivity Profiles

The systematic synthesis of derivatives of this compound allows for the establishment of structure-activity relationships (SAR), which are crucial for the rational design of more potent and selective compounds.

Studies have shown a clear correlation between the structural modifications and the biological activity of these compounds. For instance, in the context of their activity as inhibitors of human peptide deformylase, the ortho-dione moiety of the benzofuran-4,5-dione scaffold has been found to be essential for activity. nih.gov The corresponding 5-hydroxybenzofuran precursors were found to be inactive. nih.gov

Furthermore, the nature and position of substituents have a significant impact on potency. The presence of halogen atoms, such as bromine or chlorine, on the benzofuran-4,5-dione core generally increases the inhibitory potency. nih.gov Similarly, the substitution pattern on the benzoyl ring plays a critical role. Derivatives with two or three methoxy groups on the benzoyl moiety have been shown to be among the most potent inhibitors, suggesting that these groups may participate in favorable interactions with the target enzyme. nih.gov

Conversely, larger structural changes, such as replacing the benzofuran-4,5-dione core with a naphthofuran-dione system, have been shown to abrogate biological activity, indicating a strict structural requirement for the benzofuran-4,5-dione scaffold in this particular biological context. nih.gov These findings highlight the importance of systematic structural modifications in elucidating the key features required for desired chemical reactivity and biological function.

Advanced Applications in Chemical Sciences and Materials Research

Potential as Molecular Probes in Chemical Systems

The benzofuran (B130515) scaffold is a well-established fluorophore, and its derivatives are increasingly being investigated as molecular probes for the detection of various analytes. The inherent fluorescence of the benzofuran ring system, coupled with the electronic perturbations introduced by the benzoyl, bromo, and dione (B5365651) functionalities, could imbue 3-benzoyl-6-bromo-1-benzofuran-4,5-dione with desirable photophysical properties for sensing applications. chemisgroup.usnih.gov

The electron-withdrawing nature of the benzoyl and dione groups can lead to intramolecular charge transfer (ICT) phenomena, which are often sensitive to the polarity of the microenvironment. This solvatochromic behavior is a key feature of many fluorescent probes. For instance, benzofuran-based fluorescent dyes have been successfully employed in the design of optical sensors. chemisgroup.us Furthermore, the dione moiety could act as a specific binding site for metal ions or other analytes, leading to a "turn-on" or "turn-off" fluorescent response upon binding. chemisgroup.us The modulation of the benzofuran structure through such substitutions has been shown to optimize both linear and nonlinear optical properties, which is crucial for the development of sensitive probes. nih.gov

Table 1: Potential Sensing Applications of Benzofuran-Based Molecular Probes

| Analyte | Sensing Mechanism | Potential Application |

| Metal Ions | Chelation with the dione moiety leading to changes in fluorescence. chemisgroup.us | Environmental monitoring, biological imaging. |

| pH | Protonation/deprotonation of the carbonyl groups affecting the ICT state. | Intracellular pH sensing. |

| Polarity | Solvatochromic shifts in emission due to changes in the microenvironment. | Probing protein binding sites or cell membranes. |

| Thiols | Nucleophilic addition to the dione system altering the electronic structure. | Detection of biologically important thiols like glutathione. |

Applications in Catalysis and Organocatalysis

While direct catalytic applications of this compound have not been reported, the benzofuranone core structure has been utilized in the field of organocatalysis. researchgate.netresearchgate.net The dione functionality presents opportunities for this compound to act as a ligand for metal catalysts or as a platform for the development of novel organocatalysts.

The carbonyl groups of the dione can coordinate with metal centers, potentially influencing the stereoselectivity and reactivity of catalytic transformations. Furthermore, the benzofuranone scaffold has been employed in asymmetric synthesis, where cinchona alkaloids have been used to catalyze reactions involving these structures, highlighting the potential for developing chiral catalytic systems. researchgate.net The presence of the bromine atom also opens up the possibility of using this compound in transition-metal-catalyzed cross-coupling reactions, either as a substrate or as a precursor to a catalyst ligand. nih.gov

Utility as Precursors for Complex Chemical Synthesis

The this compound molecule is a highly functionalized scaffold, making it a valuable precursor for the synthesis of more complex chemical entities. Benzofuran derivatives are widely present in natural products and biologically active compounds, and synthetic routes to elaborate benzofuran structures are of significant interest to medicinal and synthetic chemists. scienceopen.comrsc.orgrsc.org

The dione moiety is particularly reactive and can undergo a variety of transformations. For example, it can participate in condensation reactions with amines to form nitrogen-containing heterocyclic systems, or it can be a substrate for Michael additions. The benzoyl group at the 3-position can also be a handle for further functionalization. The bromine atom at the 6-position is a versatile functional group that can be readily converted to other groups via nucleophilic aromatic substitution or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

A general strategy for the synthesis of benzofuran-4,5-diones involves the acid-catalyzed reaction of substituted enaminones with halogenated 1,4-quinones, followed by oxidation. nih.gov This synthetic accessibility, combined with the multiple reactive sites on the molecule, underscores its potential as a versatile building block in organic synthesis.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Heterocycle Formation | Amines, condensing agents | Fused heterocyclic systems |

| Cross-Coupling Reactions | Organoboranes, organostannanes, etc., with a palladium catalyst | Arylated or alkenylated benzofurans |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | 6-substituted benzofuran derivatives |

| Reduction of Dione | Reducing agents (e.g., NaBH4) | Dihydroxybenzofuran derivatives |

Exploration in Materials Science (e.g., Organic Electronic Materials, Organic Light-Emitting Diodes)

Benzofuran derivatives have emerged as promising materials in the field of organic electronics due to their rigidity, stability, and tunable electronic properties. acs.orgresearchgate.net The extended π-conjugation of the benzofuran system can facilitate charge transport, a critical property for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The introduction of electron-withdrawing groups like the benzoyl and dione moieties, along with the heavy bromine atom, can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO) of the molecule. This tuning of the electronic properties is essential for designing materials with efficient charge injection and transport characteristics. Specifically, benzofuran-based materials have been investigated as electron-blocking layers and host materials in OLEDs. researchgate.net The high thermal stability often associated with such fused aromatic systems is another advantageous feature for device longevity. While the specific performance of this compound in electronic devices is yet to be determined, its structural features are consistent with those of other promising organic electronic materials.

Photochemical Properties and Potential Applications (e.g., Photochromism)

The photochemical behavior of benzofuran derivatives is an area of active research, with some compounds exhibiting interesting properties such as photochromism. researchgate.net Photochromic materials can reversibly change their color upon irradiation with light of a specific wavelength, making them suitable for applications in optical data storage, molecular switches, and smart windows.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-benzoyl-6-bromo-1-benzofuran-4,5-dione?

A common approach involves sequential functionalization of the benzofuran scaffold. For bromination, electrophilic substitution at the 6-position can be achieved using bromine in acetic acid under controlled conditions. The benzoyl group is introduced via Friedel-Crafts acylation with benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Post-synthetic purification via column chromatography is critical to isolate the dione intermediate. Demethylation steps, if required, may employ BBr₃ in dichloromethane at low temperatures to preserve structural integrity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed on a diffractometer, followed by structure solution using direct methods (e.g., SHELXS) and refinement via SHELXL. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks. Key metrics include R-factors (<5%), bond-length accuracy (±0.01 Å), and validation using tools like PLATON .

Q. What analytical techniques validate purity and structural identity?

High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm). Nuclear magnetic resonance (¹H/¹³C NMR) identifies substitution patterns, with the benzoyl group showing aromatic protons at δ 7.5–8.0 ppm. Purity (>98%) is assessed via reverse-phase HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods elucidate substituent effects on the compound’s electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Electron-withdrawing groups like the bromine atom lower LUMO energy, enhancing electrophilicity. Solvent effects are incorporated via the polarizable continuum model (PCM). Validate results with experimental UV-Vis spectra and cyclic voltammetry .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., unexpected regioselectivity)?

Conduct competitive kinetic studies under varying conditions (temperature, solvent polarity). For example, if bromine migration is observed, isotope-labeling (²H/¹³C) and in-situ FTIR can track intermediates. Pair with Hirshfeld surface analysis of SCXRD data to assess steric vs. electronic influences .

Q. How to design structure-activity relationship (SAR) studies for biological target identification?

Prioritize targets based on benzofuran pharmacophores (e.g., kinase inhibition). Use in vitro assays like fluorescence polarization for binding affinity (IC₅₀). For redox-active diones, evaluate NADPH oxidase inhibition via lucigenin chemiluminescence. Cross-reference with molecular docking (AutoDock Vina) to map interactions with active-site residues .

Q. What crystallographic factors influence the compound’s stability in solid-state formulations?

Analyze hydrogen-bonding motifs (e.g., C=O⋯H interactions) and π-π stacking distances (<3.5 Å) using Mercury Software. Hygroscopicity is assessed via dynamic vapor sorption (DVS). For polymorph screening, vary crystallization solvents (DMSO vs. THF) and monitor via powder XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products